3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine
Description
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a 2-methyl-4-phenylphenyl group at position 5. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as kinases, NADPH oxidases, and cannabinoid receptors . Its synthesis typically involves condensation reactions under green or conventional conditions, with substituent modifications influencing pharmacological and physicochemical properties .
Properties
IUPAC Name |
3-methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-12-10-14(13-6-4-3-5-7-13)8-9-15(12)16-17-18(20-11-19-16)23(2)22-21-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRXOPFTFVVSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=C4C(=NC=N3)N(N=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and molecular docking studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is often performed using spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazolo[4,5-d]pyrimidines. For instance, a related compound demonstrated potent inhibitory effects against various pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) value of .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | 0.21 |
| This compound | Escherichia coli | 0.21 |
| Other derivatives | Candida albicans | 0.83 |
The compound also exhibited antifungal activity against Candida albicans , showcasing its broad-spectrum antimicrobial potential .
Cytotoxicity
Cytotoxicity assays conducted on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that while some derivatives showed promising activity, they also exhibited varying levels of toxicity. Notably, compound 3g demonstrated lower toxicity effects on these cell lines compared to others tested .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins such as MurD and DNA gyrase. The docking results indicated that the compound forms significant interactions with key residues in the active sites of these proteins, which are crucial for its antibacterial activity.
Binding Energy and Interactions
The binding energies calculated during docking studies suggest that this compound has favorable interactions with target proteins, comparable to known inhibitors like ciprofloxacin. The presence of hydrogen bonds and hydrophobic interactions enhances its binding efficacy .
Case Studies
Several studies have focused on the biological evaluation of triazolo[4,5-d]pyrimidines:
- Antimicrobial Screening : A series of derivatives were screened for their antimicrobial properties against various pathogens. The most active compounds displayed selective inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Evaluation : Compounds were assessed for their cytotoxic effects using MTT assays on HaCat and BALB/c 3T3 cells. The results indicated that while some compounds were effective against pathogens, they also posed risks to human cell lines.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position and Core Isomerism : The triazolo-pyrimidine core’s isomerism ([1,2,4] vs. [1,2,3]) significantly impacts spectroscopic profiles. For example, [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield NMR shifts compared to [1,2,4]triazolo[1,5-c] isomers due to electronic effects .
- Biological Activity : 3-Benzyl derivatives (e.g., VAS2870) inhibit NADPH oxidases, while piperazinyl or aryl substitutions (e.g., 3-benzyl-7-piperazinyl) enhance kinase inhibitory activity . The target compound’s 2-methyl-4-phenylphenyl group may optimize steric bulk for receptor binding, analogous to c-Met inhibitors .
Pharmacological and Computational Insights
- NADPH Oxidase Inhibition: VAS2870 derivatives show IC₅₀ values in the low micromolar range, attributed to the 3-benzyl group’s hydrophobic interactions .
- Kinase Targeting : Pyrimido[4,5-d]pyrimidines (e.g., CDK2 inhibitors) share structural motifs with triazolo[4,5-d]pyrimidines, suggesting overlapping pharmacophores . Molecular docking studies () predict that substituents like propylthio or hydrazinyl groups optimize binding via hydrogen bonding and π-π stacking.
- c-Met Inhibition : Replacement of triazolo[4,5-b]pyrazine with triazolo[4,5-d]pyrimidine in c-Met inhibitors () improves selectivity, highlighting the core’s adaptability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
